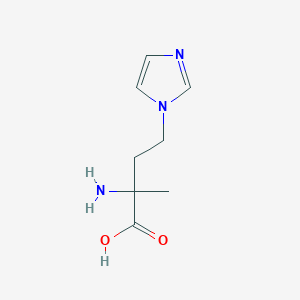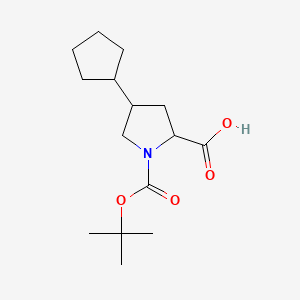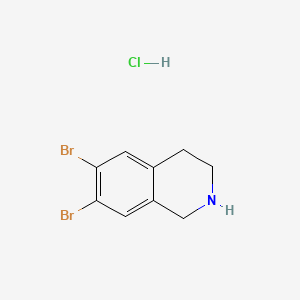
Piperidine-3,3-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-3,3-diyldimethanol is a chemical compound characterized by a piperidine ring substituted with two hydroxymethyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.
Reduction: Various piperidine derivatives depending on the reducing agent used.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .
Comparison with Similar Compounds
Piperidine-3,3-diyldimethanol can be compared with other piperidine derivatives, such as:
Piperidine-3,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Piperidine-3,3-dialdehyde: An oxidized form with aldehyde groups.
Piperidine-3,3-dimethylamine: A derivative with methyl groups replacing the hydroxymethyl groups.
Uniqueness: this compound’s unique feature is the presence of two hydroxymethyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[3-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2 |
InChI Key |
HTTBCEVOEMVRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


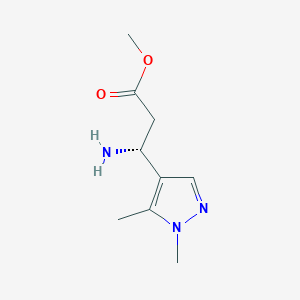
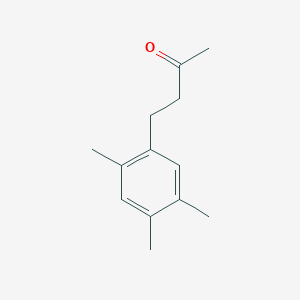
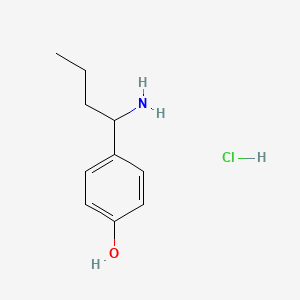
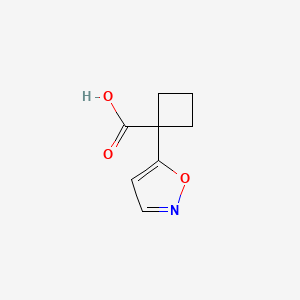

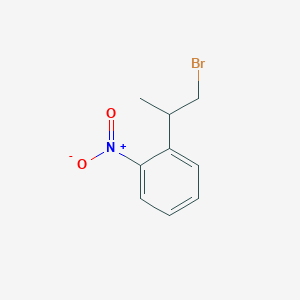
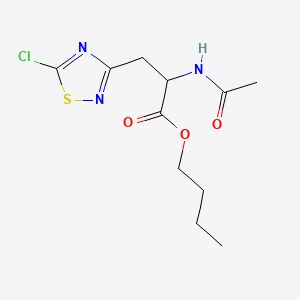
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

